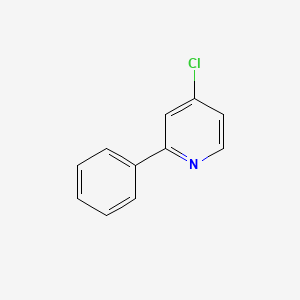

4-Chloro-2-phenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRWDRFLYBYSFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376506 | |

| Record name | 4-chloro-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57311-18-9 | |

| Record name | 4-Chloro-2-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57311-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-phenylpyridine (CAS 57311-18-9)

This guide provides a comprehensive technical overview of 4-Chloro-2-phenylpyridine, a substituted pyridine derivative of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into the core physicochemical properties, synthesis, reactivity, and potential applications of this compound, offering field-proven insights and detailed methodologies.

Core Molecular Attributes and Physicochemical Properties

This compound is a bichromophoric system where a phenyl group is attached to a pyridine ring which is further substituted with a chlorine atom. This unique arrangement of functionalities imparts specific chemical and physical characteristics that are pivotal for its role as a synthetic intermediate.[1]

Chemical Structure and Identifiers

The structural representation and key identifiers of this compound are fundamental for its unambiguous identification in research and regulatory contexts.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 57311-18-9 | [2][3] |

| Molecular Formula | C11H8ClN | [2][3][4] |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C11H8ClN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H | [2] |

| InChIKey | BFRWDRFLYBYSFX-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C(C=C1)C2=NC=CC(=C2)Cl | [2] |

| Synonyms | 2-phenyl-4-chloropyridine, Pyridine, 4-chloro-2-phenyl- | [2][4] |

Physicochemical Data

The physical and computed properties of this compound are summarized below. These parameters are crucial for designing reaction conditions, purification protocols, and for computational modeling studies.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 189.64 g/mol | [2][3][5] |

| Appearance | Colorless to light yellow liquid/Yellow oil | [6][7] |

| Boiling Point | 297 °C | [4] |

| Density | 1.186 g/cm³ | [4] |

| Flash Point | 161 °C | [4] |

| Purity | ≥ 97% | [7] |

| XLogP3 | 3.5 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis and Manufacturing

While a specific, detailed synthesis protocol for this compound is not extensively published, its structure suggests a logical and efficient synthetic approach utilizing well-established organometallic cross-coupling reactions. The Suzuki-Miyaura coupling reaction is a highly plausible and industrially scalable method.[8][9]

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most direct route involves the palladium-catalyzed cross-coupling of a suitable 4-chloropyridine derivative with phenylboronic acid. The key starting material would be 2,4-dichloropyridine. The regioselectivity of the Suzuki coupling on dihalopyridines can often be controlled by the reaction conditions, with the 2-position generally being more reactive in many palladium-catalyzed cross-coupling reactions.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for Suzuki-Miyaura couplings of halopyridines.[9][10]

-

Reaction Setup: To a flame-dried round-bottom flask, add 2,4-dichloropyridine (1 equiv.), phenylboronic acid (1.1 equiv.), and a suitable base such as potassium carbonate (2 equiv.).

-

Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

-

Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene and water (4:1). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectral Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Mass Spectrometry

A GC-MS spectrum for this compound is available in the PubChem database, providing experimental evidence for its molecular weight.[4] The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 189 and a characteristic M+2 peak at m/z 191 with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (7.0-8.7 ppm). The protons on the phenyl ring will likely appear as multiplets, while the three protons on the pyridine ring will exhibit characteristic coupling patterns.

-

¹³C NMR: The spectrum will show 11 distinct signals for the 11 carbon atoms in the molecule. The carbon attached to the chlorine atom will be significantly deshielded.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is dominated by the electronic properties of the substituted pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution.[2][6] The electron-withdrawing nature of the pyridine nitrogen atom stabilizes the Meisenheimer-like intermediate formed during the attack of a nucleophile at the C4 position.[3] This makes the 4-chloro substituent a good leaving group, allowing for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiols.

Caption: Nucleophilic aromatic substitution at the 4-position of this compound.

This reactivity is a cornerstone for the use of this compound as a versatile building block in the synthesis of more complex molecules.

Applications in Research and Development

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[11] The 2-phenylpyridine motif, in particular, has been explored for a variety of therapeutic applications.

Drug Discovery Intermediate

Given its reactive chloro group, this compound serves as an excellent starting material for the synthesis of libraries of 2-phenylpyridine derivatives. These derivatives can be screened for a wide range of biological activities. The 2-phenylpyridine scaffold has been investigated for its potential in developing agents for neurological disorders and cancer.[12]

Agrochemical Synthesis

The structural motifs present in this compound are also relevant in the field of agrochemicals. Many pesticides and herbicides contain substituted pyridine rings.[13]

Safety and Handling

Detailed toxicological properties of this compound have not been thoroughly investigated. Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is under an inert atmosphere at 2-8°C.[5]

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis via robust cross-coupling methodologies and its susceptibility to nucleophilic substitution at the 4-position make it an attractive building block for the creation of diverse molecular architectures. Further exploration of the reactivity and biological activity of its derivatives is warranted and is expected to lead to the discovery of novel compounds with valuable applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemistry-online.com [chemistry-online.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. This compound | C11H8ClN | CID 2762846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 7. rsc.org [rsc.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Phenylpyridine synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

- 13. mdpi.com [mdpi.com]

Physical and chemical properties of 4-Chloro-2-phenylpyridine

An In-Depth Technical Guide to 4-Chloro-2-phenylpyridine

Introduction: A Versatile Heterocyclic Building Block

This compound is a bi-aromatic heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and a phenyl group at the 2-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate and structural motif in medicinal chemistry and materials science. The electron-deficient nature of the pyridine ring, influenced by the electronegative nitrogen, coupled with the reactivity of the C-Cl bond, establishes this compound as a key building block for creating more complex molecular architectures.[1][2][3] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and safety protocols, tailored for professionals in research and drug development.

Molecular Structure and Identification

A clear understanding of the molecule's fundamental identifiers is the first step in any scientific endeavor.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 57311-18-9 | [4][5] |

| Molecular Formula | C₁₁H₈ClN | [4][5] |

| Molecular Weight | 189.64 g/mol | [4][5][6] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC=CC(=C2)Cl | [4] |

| InChI Key | BFRWDRFLYBYSFX-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The physical properties of this compound are critical for its handling, purification, and use in reactions.

| Property | Value | Source |

| Appearance | Crystalline solid or oil | |

| Boiling Point | 297 °C | [7][8] |

| Density | 1.186 g/cm³ | [7][8] |

| Flash Point | 161 °C | [7][8] |

| pKa (Predicted) | 3.00 ± 0.10 | [5][7] |

| Storage Temperature | 2-8°C under inert gas | [5][7] |

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is governed by the interplay between the phenyl substituent, the pyridine core, and the chloro group.

Expertise in Action: Understanding Reactivity The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. The chlorine atom at the 4-position is therefore a prime site for nucleophilic aromatic substitution (SNAr), serving as a good leaving group. This makes the molecule an excellent substrate for introducing a wide variety of nucleophiles (e.g., amines, alkoxides, thiols) to build molecular diversity.

Furthermore, the phenyl group can undergo electrophilic substitution, while the C-H bonds on both rings are potential sites for modern C-H activation/functionalization reactions, a powerful tool in contemporary organic synthesis.[9][10]

Caption: Key reactive sites and potential chemical transformations of this compound.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A prevalent method for synthesizing phenylpyridine scaffolds is the Suzuki-Miyaura cross-coupling reaction. The following protocol outlines a representative synthesis of this compound from 2,4-dichloropyridine and phenylboronic acid.

Causality Behind Experimental Choices:

-

Catalyst: A palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst system) is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the C-C bond.

-

Base: A base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is required to activate the boronic acid for the transmetalation step.[11]

-

Solvent: A solvent system like N,N-dimethylacetamide (DMA) or a mixture of toluene and water is often used to ensure solubility of both organic and inorganic reagents.[11]

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation and degradation of the palladium catalyst, ensuring its longevity and activity.[11]

Step-by-Step Methodology

-

Setup: To a flame-dried Schlenk flask, add 2,4-dichloropyridine (1 equiv.), phenylboronic acid (1.1 equiv.), cesium carbonate (2.0 equiv.), and the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).

-

Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen gas three times.

-

Solvent Addition: Add degassed solvent (e.g., DMA or Toluene/Ethanol/Water mixture) via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield this compound.

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Applications in Drug Discovery

Pyridine derivatives are foundational in modern drug development, forming the core of numerous therapeutic agents.[1] The chloro-substituent in this compound is particularly significant; chlorine is a common halogen in FDA-approved drugs, where it can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[12]

-

Scaffold for Library Synthesis: The molecule serves as an excellent starting point for creating libraries of compounds. The reactive chlorine at the 4-position can be displaced by various functional groups, allowing for systematic exploration of the structure-activity relationship (SAR).[2]

-

Intermediate in API Synthesis: It is a key intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs), particularly in oncology and anti-inflammatory research.[13]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[14][15]

-

Handling: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14][15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Store locked up.[15]

-

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for innovation in the hands of researchers and drug developers. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it an indispensable building block. A thorough understanding of its characteristics, from its reactivity profile to its safety requirements, is paramount for leveraging its full potential in the synthesis of novel pharmaceuticals and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C11H8ClN | CID 2762846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 57311-18-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-Chloro-4-phenylpyridine | C11H8ClN | CID 2762842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 57311-18-9 [amp.chemicalbook.com]

- 8. 4-氯-2-苯基吡啶 - CAS:57311-18-9 - HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD [en.chemfish.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 11. 4-Phenylpyridine synthesis - chemicalbook [chemicalbook.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. zycz.cato-chem.com [zycz.cato-chem.com]

- 15. fishersci.com [fishersci.com]

Physicochemical Properties of 4-Chloro-2-phenylpyridine

This document provides a concise summary of the key physicochemical properties of 4-Chloro-2-phenylpyridine, intended for researchers, scientists, and professionals in drug development.

Below is a summary of the molecular formula and molecular weight for this compound.

| Property | Value |

| Molecular Formula | C11H8ClN[1][2][3] |

| Molecular Weight | 189.64 g/mol [1][2][3] |

| Monoisotopic Mass | 189.0345270 Da[1] |

Chemical Identifiers

For ease of reference across different databases and publications, the following identifiers are provided for this compound.

| Identifier Type | Identifier |

| CAS Number | 57311-18-9[1][3] |

| PubChem CID | 2762846[1] |

| InChI | InChI=1S/C11H8ClN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H[1] |

| SMILES | C1=CC=C(C=C1)C2=NC=CC(=C2)Cl[1] |

References

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-phenylpyridine

Abstract

4-Chloro-2-phenylpyridine is a key heterocyclic building block in the development of novel pharmaceuticals and functional materials. Its unique substitution pattern offers a versatile scaffold for further chemical elaboration, making the efficient and selective synthesis of this compound a topic of significant interest to the scientific community. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. This document delves into the strategic considerations, mechanistic underpinnings, and practical execution of the most relevant synthetic methodologies, including cross-coupling strategies and pyridine ring construction. Each approach is critically evaluated for its advantages, limitations, and overall applicability in a research and development setting.

Introduction

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. The introduction of a phenyl group at the 2-position and a chloro substituent at the 4-position of the pyridine ring creates a molecule with a distinct electronic and steric profile. The chlorine atom, in particular, serves as a versatile handle for subsequent functionalization through nucleophilic aromatic substitution or further cross-coupling reactions, enabling the exploration of a broad chemical space. This guide will explore two primary retrosynthetic disconnections for the synthesis of this compound: the formation of the C-C bond between the phenyl and pyridine rings as the key step, and the construction of the substituted pyridine ring itself.

Retrosynthetic Strategy 1: Arylation of a Pre-functionalized Pyridine Ring

This approach focuses on introducing the phenyl group onto a pyridine scaffold that already contains the chloro substituent at the 4-position. The key transformation in this strategy is a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[1] In this pathway, 2,4-dichloropyridine is coupled with phenylboronic acid in the presence of a palladium catalyst and a base.

Mechanism: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Cl bond of 2,4-dichloropyridine. This is followed by transmetalation of the phenyl group from the boronic acid to the palladium center. The final step is reductive elimination, which forms the desired this compound and regenerates the palladium(0) catalyst.

Causality of Experimental Choices: The regioselectivity of the coupling is a critical consideration. The chlorine atom at the 2-position of the pyridine ring is generally more activated towards oxidative addition than the one at the 4-position due to the electronic influence of the ring nitrogen. However, studies on analogous systems like 2,4-dichloropyrimidines have shown that coupling can preferentially occur at the 4-position under certain conditions.[2][3] For 3,4-dichloropyridine, preferential Suzuki-Miyaura coupling at the C4 position has also been observed.[4] The choice of palladium catalyst, ligand, base, and solvent system is crucial in directing the regioselectivity and achieving a high yield of the desired product. Ligands with specific steric and electronic properties can influence which C-Cl bond preferentially undergoes oxidative addition.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add 2,4-dichloropyridine (1.0 eq.), phenylboronic acid (1.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.), and a solvent system such as a mixture of 1,4-dioxane and water.[1]

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation: Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | None | K₂CO₃ | EtOH/H₂O | Reflux | Good to Excellent | [5] |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | [1] |

Negishi Coupling of 2,4-Dichloropyridine

The Negishi coupling offers an alternative cross-coupling strategy, utilizing an organozinc reagent.[6][7] This method is known for its high functional group tolerance and can be effective for coupling with heteroaryl chlorides.

Mechanism: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation from the organozinc reagent, and reductive elimination. Organozinc reagents are typically more reactive than organoborons, which can sometimes lead to higher yields and faster reaction times.[7]

Causality of Experimental Choices: The preparation of the phenylzinc reagent is a key step. It can be generated in situ from bromobenzene and a zinc source. The choice of palladium or nickel catalyst and the supporting ligand is critical for achieving high efficiency and selectivity.[6] As with the Suzuki coupling, regioselectivity is a primary concern, and reaction conditions must be optimized to favor coupling at the 2-position.

Experimental Protocol: Negishi Coupling

-

In a flame-dried flask under an inert atmosphere, prepare the phenylzinc reagent by reacting bromobenzene with activated zinc metal or by transmetalation from phenyllithium with a zinc salt.

-

In a separate flask, add 2,4-dichloropyridine (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and an anhydrous solvent like THF.

-

To this mixture, add the freshly prepared phenylzinc reagent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product via column chromatography.

Retrosynthetic Strategy 2: Construction of the Substituted Pyridine Ring

This approach involves building the this compound scaffold from acyclic precursors. This can offer a high degree of flexibility in introducing substituents.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a powerful method for preparing substituted pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[8][9]

Mechanism: The reaction proceeds through a Michael addition of the enolate of the α-pyridinium methyl ketone to the α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate. This intermediate then undergoes a cyclization and dehydration cascade with ammonia to form the pyridine ring.[8]

Causality of Experimental Choices: To synthesize this compound via this route, one would need to select precursors that introduce the phenyl group at the 2-position and a group at the 4-position that can be converted to a chloro substituent. For example, using a chalcone derivative with a chlorine atom at the appropriate position. The choice of the α,β-unsaturated carbonyl component is critical for introducing the desired substitution pattern.

Experimental Protocol: Kröhnke-type Synthesis

-

Synthesize the requisite α-pyridinium acetophenone salt by reacting 2-bromoacetophenone with pyridine.

-

In a reaction vessel, combine the α-pyridinium acetophenone salt (1.0 eq.), a suitable α,β-unsaturated carbonyl compound bearing a chloro substituent at the β-position (1.0 eq.), and ammonium acetate (excess).

-

Heat the mixture in a solvent such as acetic acid or ethanol.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.

-

Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate it.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation: Kröhnke Pyridine Synthesis

| α-Pyridinium Salt Precursor | α,β-Unsaturated Carbonyl | Nitrogen Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-Phenacylpyridinium bromide | Chalcone | Ammonium Acetate | Acetic Acid | Reflux | High | [10] |

| Substituted α-pyridinium acyl ketone | Substituted Michael acceptor | Ammonium Acetate | Ethanol | Reflux | ~60 | [8] |

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[11] The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[12]

Mechanism: The reaction involves a series of condensations and cyclizations. An enamine is formed from one equivalent of the β-ketoester and ammonia. A Knoevenagel condensation of the aldehyde and the other equivalent of the β-ketoester provides an α,β-unsaturated carbonyl compound. A Michael addition between the enamine and the unsaturated carbonyl, followed by cyclization and dehydration, yields the dihydropyridine.

Causality of Experimental Choices: For the synthesis of this compound, benzaldehyde would introduce the phenyl group at the 2-position (after rearrangement/oxidation). A β-ketoester containing a chloro group at the appropriate position would be required to install the 4-chloro substituent. The final oxidation step is crucial for aromatization to the pyridine ring.

Experimental Protocol: Hantzsch-type Synthesis

-

In a round-bottom flask, combine benzaldehyde (1.0 eq.), two equivalents of a β-ketoester bearing a chloro group, and ammonium acetate (1.1 eq.) in a suitable solvent like ethanol.

-

Reflux the mixture for several hours, monitoring the formation of the dihydropyridine intermediate by TLC.

-

Once the initial condensation is complete, add an oxidizing agent, such as nitric acid or ferric chloride, to the reaction mixture.

-

Continue to heat the reaction until the aromatization is complete.

-

Cool the reaction mixture and neutralize it carefully.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent under reduced pressure.

-

Purify the resulting this compound by column chromatography or recrystallization.

Alternative Pathway: Chlorination of 2-Phenyl-4-pyridone

An alternative and often effective strategy involves the synthesis of 2-phenyl-4-pyridone, followed by its conversion to this compound.

Synthesis of 2-Phenyl-4-pyridone

The synthesis of 4-pyridones can be achieved through various cyclization strategies. A common method involves the reaction of a 1,3-dicarbonyl compound with an enamine or a similar nitrogen-containing precursor.

Chlorination of 2-Phenyl-4-pyridone

The conversion of a 4-pyridone to a 4-chloropyridine is a standard transformation in heterocyclic chemistry. Reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are commonly employed for this purpose.

Mechanism: The oxygen atom of the pyridone attacks the phosphorus atom of the chlorinating agent, leading to the formation of a phosphoryl intermediate. A subsequent nucleophilic attack by a chloride ion at the 4-position of the pyridine ring, with the departure of the phosphate group, yields the desired 4-chloropyridine.

Experimental Protocol: Chlorination of 2-Phenyl-4-pyridone

-

To a flask containing 2-phenyl-4-pyridone (1.0 eq.), carefully add phosphorus oxychloride (POCl₃) (excess) at 0 °C.

-

Slowly warm the reaction mixture to reflux and maintain this temperature for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base, such as sodium carbonate or sodium hydroxide, until the pH is basic.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography.

Visualization of Synthetic Pathways

Caption: Overview of synthetic strategies for this compound.

Conclusion

The synthesis of this compound can be approached through several viable pathways, each with its own set of advantages and challenges. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity and yield. Cross-coupling reactions on a pre-existing 2,4-dichloropyridine scaffold offer a direct and often high-yielding approach, although regioselectivity can be a challenge that requires careful optimization of reaction conditions. Ring-forming strategies like the Kröhnke and Hantzsch syntheses provide a high degree of flexibility but may involve more synthetic steps. The chlorination of 2-phenyl-4-pyridone represents a reliable and well-established alternative. A thorough understanding of the mechanisms and experimental parameters detailed in this guide will empower researchers to make informed decisions in their synthetic endeavors towards this valuable chemical entity.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Negishi coupling - Wikipedia [en.wikipedia.org]

- 6. Negishi Coupling [organic-chemistry.org]

- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. Kröhnke Pyridine Synthesis [drugfuture.com]

- 9. benchchem.com [benchchem.com]

- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. chemtube3d.com [chemtube3d.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to the Spectroscopic Analysis of 4-Chloro-2-phenylpyridine

This guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-phenylpyridine, tailored for researchers, scientists, and professionals in the field of drug development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for this compound. It is important to note that direct experimental data for this specific compound is not widely available in the searched literature. Therefore, the NMR data presented is for the closely related isomer, 2-(4-Chlorophenyl)pyridine, and the IR and MS data are predicted based on the known spectroscopic behavior of its constituent functional groups and related phenylpyridine structures.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following NMR data is for the isomer 2-(4-Chlorophenyl)pyridine, which is expected to have very similar chemical shifts for the protons and carbons of the 4-chlorophenyl group. The chemical shifts for the pyridine ring will differ due to the different substitution pattern.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.7 | d | ~4.4 | Pyridine H6 |

| ~7.95 | d | ~8.8 | Phenyl H2', H6' |

| ~7.7-7.8 | m | - | Pyridine H3, H5 |

| ~7.45 | d | ~8.8 | Phenyl H3', H5' |

Data is for the isomer 2-(4-Chlorophenyl)pyridine as a proxy.[1]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~156.1 | Pyridine C2 |

| ~149.7 | Pyridine C6 |

| ~137.7 | Phenyl C1' |

| ~136.8 | Pyridine C4 |

| ~135.0 | Phenyl C4' |

| ~128.9 | Phenyl C3', C5' |

| ~128.1 | Phenyl C2', C6' |

| ~122.3 | Pyridine C3 |

| ~120.3 | Pyridine C5 |

Data is for the isomer 2-(4-Chlorophenyl)pyridine as a proxy.[1]

1.2. Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands for this compound are detailed below, based on standard correlation tables for the functional groups present.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1585 | Medium | Aromatic C=C in-ring stretch (pyridine) |

| 1500-1400 | Medium | Aromatic C=C in-ring stretch (phenyl) |

| ~1570 | Strong | Pyridine ring C=N stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

| 850-550 | Medium | C-Cl stretch |

1.3. Mass Spectrometry (MS)

The predicted mass spectrometry data is based on the molecular weight of this compound and the known fragmentation patterns of phenylpyridine isomers.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 189 | High | Molecular ion (M⁺) with ³⁵Cl |

| 191 | Medium | Molecular ion (M⁺+2) with ³⁷Cl (approximately 1/3 intensity of M⁺) |

| 154 | Low | [M-Cl]⁺ |

| 127 | Low | [M-Cl-HCN]⁺ |

| 77 | Low | Phenyl cation [C₆H₅]⁺ |

Note: 4-phenylpyridine isomers are known to be relatively stable, often showing a dominant molecular ion peak with minimal fragmentation.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3]

-

The solution is transferred to a 5 mm NMR tube.

-

Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

¹H NMR Spectroscopy:

-

Acquisition: ¹H NMR spectra are recorded at room temperature. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or 125 MHz NMR spectrometer.[3]

-

Acquisition: ¹³C NMR spectra are recorded using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The FID is processed similarly to the ¹H spectrum. Chemical shifts are reported in ppm, with the CDCl₃ solvent peak at 77.16 ppm used as a secondary reference.[4]

2.2. Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

A small amount of solid this compound is dissolved in a few drops of a volatile solvent like methylene chloride.[5]

-

A drop of this solution is placed on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[5]

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]

FT-IR Analysis:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition: A background spectrum of the clean salt plate is recorded. The sample-coated plate is then placed in the sample holder, and the spectrum is acquired.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

2.3. Mass Spectrometry (MS)

Sample Preparation for GC-MS:

-

A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol at a concentration of approximately 10 µg/mL.[6]

-

The solution is filtered if any particulate matter is present and transferred to a 2 mL autosampler vial.[6]

GC-MS Analysis:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Gas Chromatography:

-

Column: An HP-5MS capillary column (or equivalent) is used.[7][8]

-

Injection: A small volume (e.g., 1 µL) of the sample solution is injected in splitless mode.[8]

-

Temperature Program: The oven temperature is ramped to ensure separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 300°C.[8]

-

-

Mass Spectrometry:

-

Data Processing: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. tdi-bi.com [tdi-bi.com]

- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-Chloro-2-phenylpyridine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Chloro-2-phenylpyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for researchers to determine its solubility in common laboratory solvents. The guide furnishes detailed experimental protocols for the widely accepted shake-flask method, coupled with UV-Vis spectrophotometry for quantitative analysis. Furthermore, a curated table of common laboratory solvents and their physical properties is presented to aid in solvent selection for solubility studies and other applications. This guide is intended to be a practical resource for scientists engaged in the physicochemical characterization of novel chemical entities.

Introduction

This compound is a substituted pyridine derivative with potential applications in the synthesis of novel pharmaceutical compounds. The pyridine ring is a prevalent scaffold in numerous approved drugs, and halogenated pyridines serve as versatile intermediates for creating diverse molecular structures through various cross-coupling reactions.[1] Understanding the solubility of such a compound is a critical first step in the drug development process, as poor solubility can impede formulation, bioavailability, and reliable in vitro testing.[2][3]

Physicochemical Properties of this compound

A summary of the computed physicochemical properties of this compound is provided below. These properties can offer initial insights into its potential behavior in various solvents.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClN | [4] |

| Molecular Weight | 189.64 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 57311-18-9 | [4] |

Common Laboratory Solvents

The choice of solvent is paramount for solubility determination and for various applications in synthesis and analysis. The following table lists common laboratory solvents with their relevant physical properties to assist in solvent selection. "Like dissolves like" is a guiding principle; the polarity of the solvent relative to the solute (this compound) will be a primary determinant of solubility.

| Solvent | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant (at 20°C unless noted) | Polarity |

| Protic Solvents | |||||

| Water | H₂O | 100 | 1.000 | 80.1 | Polar |

| Methanol | CH₄O | 65 | 0.792 | 32.7 | Polar |

| Ethanol | C₂H₆O | 78 | 0.789 | 24.6 (25°C) | Polar |

| Isopropanol | C₃H₈O | 82 | 0.785 | 19.9 | Polar |

| Acetic Acid | C₂H₄O₂ | 118 | 1.049 | 6.15 | Polar |

| Aprotic Polar Solvents | |||||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.100 | 47 | Polar |

| Acetonitrile | C₂H₃N | 82 | 0.786 | 37.5 | Polar |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 36.7 | Polar |

| Acetone | C₃H₆O | 56 | 0.791 | 20.7 (25°C) | Polar |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.889 | 7.6 | Polar |

| Ethyl Acetate | C₄H₈O₂ | 77 | 0.902 | 6.02 (25°C) | Polar |

| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 1.325 | 9.08 | Polar |

| Aprotic Nonpolar Solvents | |||||

| Hexane | C₆H₁₄ | 69 | 0.659 | 1.89 | Nonpolar |

| Toluene | C₇H₈ | 111 | 0.867 | 2.38 | Nonpolar |

| Diethyl Ether | C₄H₁₀O | 35 | 0.713 | 4.34 | Nonpolar |

| Chloroform | CHCl₃ | 61 | 1.498 | 4.81 | Nonpolar |

| Carbon Tetrachloride | CCl₄ | 77 | 1.594 | 2.24 | Nonpolar |

Data compiled from various sources.[5][6][7]

Experimental Protocols for Solubility Determination

The following protocols describe the equilibrium solubility determination using the shake-flask method, which is considered the gold standard for its reliability.[8]

Shake-Flask Method (Equilibrium Solubility)

This method measures the thermodynamic solubility of a compound, representing the saturation point of the solute in a solvent at a specific temperature.[9]

Objective: To determine the equilibrium concentration of this compound in a chosen solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (high purity)

-

Volumetric flasks

-

Analytical balance

-

Thermostatic shaker (or water bath with orbital shaker)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Glass vials with screw caps

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is achieved.[8]

-

Add a known volume of the selected solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate.

-

Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[10] Preliminary studies may be needed to determine the optimal equilibration time.

-

After equilibration, cease agitation and allow the suspension to settle.

-

To separate the undissolved solid, centrifuge the vial at a high speed.

-

Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial. This step removes any remaining fine particles.

-

Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a suitable analytical technique, such as UV-Vis spectrophotometry.

Quantitative Analysis by UV-Vis Spectrophotometry

This method is suitable if this compound exhibits absorbance in the UV-Visible spectrum and the chosen solvent is transparent in that region.[11]

Objective: To determine the concentration of this compound in the saturated solution by measuring its absorbance.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Saturated solution from the shake-flask experiment

-

High-purity solvent

Procedure:

Part A: Preparation of a Calibration Curve

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of serial dilutions of the stock solution to create a set of standard solutions with at least five different, known concentrations.

-

Scan the UV-Vis spectrum of one of the standard solutions to determine the wavelength of maximum absorbance (λmax).[12]

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.[11]

Part B: Analysis of the Saturated Solution

-

Take the diluted, filtered supernatant prepared in the shake-flask method (Step 9).

-

Measure the absorbance of this diluted solution at λmax under the same conditions used for the standards.

-

Use the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of the diluted solution.[13]

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of a solid compound using the shake-flask method and UV-Vis analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. This compound | C11H8ClN | CID 2762846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. enamine.net [enamine.net]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Purity Analysis of Commercially Available 4-Chloro-2-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of commercially available 4-Chloro-2-phenylpyridine. Given the critical role of chemical purity in research and pharmaceutical development, this document outlines potential impurities, analytical techniques, and detailed experimental protocols. The information is curated for researchers, scientists, and drug development professionals who require a thorough understanding of the quality of this chemical intermediate.

Introduction

This compound is a substituted pyridine derivative used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields of the target molecule, and the introduction of potentially toxic byproducts in the final product. This guide details a systematic approach to purity analysis, ensuring the quality and consistency of this compound used in sensitive applications.

Potential Impurities in this compound

Understanding the synthesis of this compound is crucial for predicting potential impurities. Common synthetic routes, such as Suzuki-Miyaura coupling, can introduce various process-related impurities.[1][2] Additionally, degradation and improper storage can lead to further contaminants.

Table 1: Potential Impurities in this compound

| Impurity Type | Potential Compounds | Potential Source |

| Starting Materials | Phenylboronic acid, 4-chloropyridine, 1-Chloro-4-iodobenzene | Incomplete reaction |

| Reagents/Catalysts | Palladium catalysts, phosphine ligands, bases (e.g., Cs2CO3) | Carryover from workup |

| Byproducts | Homocoupling products (e.g., biphenyl, 4,4'-bipyridine), positional isomers | Side reactions during synthesis |

| Solvents | Dichloromethane, Ethyl Acetate, Ethanol | Residual solvents from purification |

| Degradants | Oxides of pyridine | Degradation upon exposure to air/light |

Analytical Techniques for Purity Assessment

A multi-faceted approach employing various analytical techniques is recommended for a comprehensive purity analysis of this compound.[3] The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and quantification (qNMR).[4]

HPLC with UV detection is a robust method for quantifying the purity of this compound and detecting non-volatile impurities.[6] A reversed-phase method is typically suitable for this compound.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

A suitable starting point for method development can be adapted from the analysis of similar compounds like (4-Chlorophenyl)-pyridin-2-yldiazene.[4]

-

Instrumentation: A standard HPLC system equipped with a UV detector.[7]

-

Stationary Phase: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]

-

Mobile Phase:

-

Gradient: A typical gradient could be to start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.[4]

-

Flow Rate: 1.0 mL/min[4]

-

Detection Wavelength: 254 nm (Aromatic compounds typically absorb at this wavelength; optimization may be required).

-

Injection Volume: 10 µL[4]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.[6]

Table 2: Example HPLC Purity Data Summary

| Sample Lot | Retention Time (min) | Peak Area (%) | Purity (%) |

| Lot A | 12.5 | 99.5 | 99.5 |

| Lot B | 12.5 | 98.9 | 98.9 |

| Impurity 1 | 8.2 | 0.3 | - |

| Impurity 2 | 10.1 | 0.2 | - |

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[5][6]

Experimental Protocol: GC-MS Analysis

The following protocol is a general guideline and can be optimized based on the available instrumentation.

-

Instrumentation: A standard GC-MS system.[8]

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic compounds.[8]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

-

Injector Temperature: 250 °C[8]

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes

-

Ramp: Increase to 280 °C at a rate of 15 °C/min

-

Final Hold: Hold at 280 °C for 10 minutes[6]

-

-

Mass Spectrometer Conditions:

-

Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.[6]

Table 3: Example GC-MS Impurity Profile

| Retention Time (min) | Proposed Impurity | m/z of Key Fragments | Area (%) |

| 15.2 | This compound | 189, 154, 127 | 99.7 |

| 10.8 | 4-chloropyridine | 113, 85, 58 | 0.1 |

| 13.5 | Biphenyl | 154, 77, 51 | 0.2 |

Visualization of Analytical Workflows

To ensure a systematic approach to purity analysis, a clear workflow is essential. The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical process.

Signaling Pathways

There is currently no scientific literature available that describes the involvement of this compound in specific biological signaling pathways. As a chemical intermediate, its primary role is in the synthesis of more complex, biologically active molecules. The biological activities and potential signaling pathway interactions of its derivatives are diverse and depend on the final molecular structure.[9][10][11][12]

Conclusion

The purity analysis of commercially available this compound requires a combination of chromatographic and spectroscopic techniques. HPLC is well-suited for quantitative purity determination, while GC-MS is ideal for identifying volatile and semi-volatile impurities. NMR spectroscopy serves as a crucial tool for structural confirmation. By implementing the detailed experimental protocols and workflows outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the quality of this important chemical intermediate, ensuring the integrity and reproducibility of their work.

References

- 1. 4-(4-CHLORO-PHENYL)-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Phenylpyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Identity determination and purity testing [chemcon.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]

- 12. Cu(ii), Ga(iii) and In(iii) complexes of 2-acetylpyridine N(4)-phenylthiosemicarbazone: synthesis, spectral characterization and biological activities - MedChemComm (RSC Publishing) [pubs.rsc.org]

The Synthetic Versatility of 4-Chloro-2-phenylpyridine: A Gateway to Novel Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The privileged 2-phenylpyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in numerous bioactive compounds and functional materials. The strategic introduction of a chlorine atom at the 4-position of this core structure, yielding 4-Chloro-2-phenylpyridine, unlocks a versatile platform for the synthesis of a diverse array of derivatives. The reactivity of the C4-chloro substituent, amenable to a variety of cross-coupling and nucleophilic substitution reactions, provides a powerful handle for molecular elaboration and the exploration of new chemical space. This technical guide delves into the potential derivatives of this compound, providing a comprehensive overview of key synthetic methodologies, detailed experimental protocols, and a summary of the biological activities of related compounds, thereby serving as a valuable resource for researchers engaged in the design and synthesis of novel chemical entities.

Core Synthetic Strategies: Unlocking the Potential of the C4 Position

The primary avenues for the derivatization of this compound hinge on the reactivity of the chlorine atom. Its susceptibility to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) allows for the introduction of a wide range of functionalities, including carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, three key transformations are of particular importance:

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling with an organoboron reagent, typically a boronic acid or ester. This is a highly versatile method for the synthesis of biaryl and heteroaryl compounds.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling with a primary or secondary amine. It is a go-to method for the synthesis of arylamines, which are prevalent in pharmaceuticals.

-

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon triple bond by coupling with a terminal alkyne. It is instrumental in the synthesis of conjugated systems and has applications in materials science and as a precursor to other functionalities.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen atom activates the chlorine at the 4-position towards nucleophilic attack. This allows for the direct displacement of the chloride by a variety of nucleophiles, including alkoxides, phenoxides, and thiolates, providing a straightforward route to ether and thioether derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for representative derivatives synthesized from chloro-substituted pyridines, illustrating the efficiency of the discussed synthetic methodologies.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of Chloro-pyridines

| Entry | Chloro-pyridine Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 1 | 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)₂, ligand-free | 3,5-dichloro-2-phenylpyridine | High | [1] |

| 2 | Aryl chloride | Primary/Secondary Amine | Pd₂(dba)₃, Phosphine Ligand | Aryl Amine | Varies | [2] |

| 3 | Aryl halide | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | Internal Alkyne | Varies | [3] |

Table 2: Nucleophilic Aromatic Substitution of this compound

| Entry | Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 1 | p-Nitrophenol | 1-Methylpyrrolidone | 160 | 4-(4-Nitrophenoxy)-2-phenylpyridine | Not specified | [2][4][5] |

Key Synthetic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core synthetic pathways for the derivatization of this compound.

Caption: Suzuki-Miyaura Coupling of this compound.

Caption: Buchwald-Hartwig Amination of this compound.

Caption: Sonogashira Coupling of this compound.

Caption: Nucleophilic Aromatic Substitution on this compound.

Detailed Experimental Protocols

The following are representative experimental protocols for the key transformations discussed, adapted from the literature for the specific case of this compound.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 eq) and an arylboronic acid (1.2 eq) in a suitable solvent such as 1,4-dioxane or toluene, is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-2-phenylpyridine derivative.

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 eq), an amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 eq) in an anhydrous, deoxygenated solvent such as toluene or dioxane is heated under an inert atmosphere at 80-110 °C for 12-24 hours.[2] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the corresponding 4-amino-2-phenylpyridine derivative.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent such as THF or DMF is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) cocatalyst (e.g., CuI, 0.05 eq), and a base (e.g., triethylamine or diisopropylamine).[3] The reaction is stirred at room temperature to 60 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC. The reaction mixture is then quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give the 4-alkynyl-2-phenylpyridine.

Experimental Protocol for Nucleophilic Aromatic Substitution with a Phenol

A mixture of this compound (1.0 g, 5.5 mmol), p-nitrophenol (1.68 g, 12 mmol), and a non-nucleophilic base such as diisopropylethylamine (Hunig's base, 5 ml) in a high-boiling polar aprotic solvent like 1-methylpyrrolidone (10 ml) is heated at 160 °C for 20 hours.[2][4][5] After cooling, water is added to the reaction mixture, and the product is extracted with ethyl acetate. The organic layer is washed multiple times with water to remove the solvent and excess reagents. The solvent is then removed under reduced pressure, and the resulting residue is purified by silica gel chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the 4-phenoxy-2-phenylpyridine derivative.[2][4][5]

Potential Applications and Future Directions

The derivatives accessible from this compound are of significant interest in drug discovery and materials science. The 2-phenylpyridine core is a key pharmacophore in a variety of biologically active molecules, and the ability to readily introduce diverse substituents at the 4-position allows for the fine-tuning of pharmacological properties. For instance, 4-amino-2-phenylpyridine derivatives have been explored as kinase inhibitors and for other therapeutic targets. The introduction of aryl groups via Suzuki-Miyaura coupling can lead to compounds with potential applications as liquid crystals or organic light-emitting diodes (OLEDs). The alkynyl derivatives from Sonogashira coupling can serve as versatile intermediates for further transformations or be incorporated into conjugated polymers.

The continued exploration of the reactivity of this compound, including the development of novel catalytic systems and the investigation of less common coupling partners, will undoubtedly lead to the discovery of new derivatives with unique and valuable properties. This versatile building block holds considerable promise for the advancement of both medicinal chemistry and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. EP1415987A1 - Nitrogenous aromatic ring compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US20040053908A1 - Nitrogen-containing aromatic derivatives - Google Patents [patents.google.com]

- 5. EP1777218A1 - Process for the preparation of 4-phenoxy quinoline derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Known Reactions of 4-Chloro-2-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-phenylpyridine is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural motif, featuring a phenyl group at the 2-position and a reactive chlorine atom at the 4-position of the pyridine ring, makes it a valuable building block for the synthesis of a diverse array of more complex molecules. The chlorine atom at the 4-position is susceptible to displacement through various cross-coupling and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This guide provides a comprehensive overview of the known reactions involving this compound, presenting detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in their synthetic endeavors.

Core Reactions and Methodologies

The reactivity of this compound is dominated by the chemistry of its C-Cl bond. The principal transformations include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution (SNAr) reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide efficient routes to introduce aryl, alkyl, alkynyl, and amino functionalities at the 4-position.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting an organoboron compound with a halide. In the case of this compound, this reaction allows for the synthesis of 2,4-diarylpyridines.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 92 |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 78 |

Detailed Experimental Protocol: Synthesis of 4-Phenyl-2-phenylpyridine (Table 1, Entry 1)

To a flame-dried Schlenk flask was added this compound (1.0 mmol, 189.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium phosphate (K₃PO₄, 2.0 mmol, 424.4 mg), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg). The flask was evacuated and backfilled with argon three times. Degassed toluene (5 mL) and water (0.5 mL) were then added via syringe. The reaction mixture was stirred vigorously and heated to 100 °C for 18 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate = 9:1) to afford 4-phenyl-2-phenylpyridine as a white solid (yield: 85%).

Thermochemical Stability of 4-Chloro-2-phenylpyridine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical stability of 4-Chloro-2-phenylpyridine, a crucial parameter for its safe handling, storage, and application in pharmaceutical and chemical synthesis. Due to the limited publicly available experimental data on this specific compound, this document outlines the expected thermal behavior based on related chemical structures and provides detailed, generalized protocols for its empirical determination using standard analytical techniques.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is essential for understanding its general stability.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClN | - |

| Molecular Weight | 189.64 g/mol | - |

| Boiling Point | 297 °C | - |

| Flash Point | 161 °C | - |

Note: These values are compiled from various chemical databases and should be considered as reference points. Experimental verification is recommended.

Expected Thermochemical Behavior

The thermal stability of this compound is influenced by the presence of the chlorine substituent and the phenylpyridine core. Based on studies of similar chloro-aromatic and pyridine-containing compounds, the following behavior can be anticipated:

-

Decomposition Onset: The initial decomposition temperature is expected to be influenced by the strength of the carbon-chlorine bond and the stability of the pyridine ring. Thermal decomposition may be initiated by the cleavage of the C-Cl bond.

-

Potential Hazards: As with many halogenated organic compounds, thermal decomposition can lead to the release of hazardous gases, such as hydrogen chloride (HCl) and various nitrogen oxides.[1] Studies on pyridine-substituted oximes have indicated that some derivatives can exhibit significant thermal hazards with low onset temperatures for decomposition. A thorough hazard assessment is therefore critical before any large-scale synthesis or handling at elevated temperatures.

-

Influence of Substituents: The position of the chlorine atom and the phenyl group on the pyridine ring will affect the molecule's overall stability. Electron-withdrawing groups can influence the decomposition pathway.[1]

Experimental Determination of Thermochemical Stability

To empirically determine the thermochemical stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive thermochemical stability assessment.

Caption: Workflow for assessing the thermochemical stability of a compound.

Detailed Experimental Protocols

The following are generalized protocols for TGA and DSC analysis, which should be adapted based on the specific instrumentation available.

3.2.1. Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample into a clean, tared TGA crucible (typically alumina or platinum).

-

Instrument Setup:

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[4]

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss begins.

-

Identify the temperatures of maximum rates of mass loss from the first derivative of the TGA curve (DTG curve).[3]

-

3.2.2. Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, identify any phase transitions, and measure the enthalpy changes associated with melting and decomposition.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

-